molecular formula C20H22N4O6 B2703843 1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine CAS No. 1321993-21-8

1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine

Cat. No.: B2703843
CAS No.: 1321993-21-8
M. Wt: 414.418
InChI Key: LQKOOSABQZSXNV-BMJUYKDLSA-N
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Description

This compound is a symmetrical bis-hydrazone derivative featuring two 3-nitrophenyl groups linked via methylideneamino groups and a flexible ethoxy-ethoxy-ethyl spacer. Its IUPAC name, N,N′-dimethyl-N,N′-bis[(E)-(3-nitrophenyl)methylideneamino]ethane-1,2-diamine , highlights its imine-based structure. The nitro groups at the meta positions of the aromatic rings contribute to its electronic properties, while the ethoxy chains enhance solubility in polar solvents.

Properties

IUPAC Name

1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6/c25-23(26)19-5-1-3-17(13-19)15-21-7-9-29-11-12-30-10-8-22-16-18-4-2-6-20(14-18)24(27)28/h1-6,13-16H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKOOSABQZSXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NCCOCCOCCN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine is a complex organic molecule that belongs to the class of Schiff bases. Schiff bases are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C₁₃H₁₈N₄O₄
  • Molecular Weight : 286.31 g/mol
  • CAS Number : 4164-43-6
  • Density : 1.341 g/cm³
  • Boiling Point : 439.6 °C at 760 mmHg

Biological Activity Overview

  • Antimicrobial Activity :
    • Schiff bases, including derivatives of 1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine, have shown significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies indicate that these compounds disrupt bacterial cell membranes, leading to cell lysis and death .
  • Anti-inflammatory Effects :
    • Research has demonstrated that certain Schiff bases can inhibit the expression of inflammatory markers such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). The compound exhibited a notable reduction in iNOS expression levels, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Properties :
    • In vitro studies have highlighted the anticancer potential of related Schiff bases, particularly their ability to induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Case Studies and Research Findings

StudyObjectiveFindings
Chohan et al. (1997)Evaluate antibacterial activitySchiff base complexes showed enhanced antibacterial activity compared to their parent ligands against multiple bacterial species .
Recent In Vitro StudyAssess anticancer effectsThe compound induced significant apoptosis in PC-3 prostate carcinoma cells, with IC50 values indicating potent cytotoxicity .
Anti-inflammatory ResearchInvestigate iNOS and COX-2 inhibitionThe compound reduced iNOS expression by approximately 42% compared to control, while COX-2 inhibition was less pronounced .

The biological activity of 1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine can be attributed to its structural features that facilitate interactions with biological targets:

  • Metal Ion Coordination : Many Schiff bases form stable complexes with metal ions, enhancing their biological efficacy through improved solubility and bioavailability.
  • Hydrogen Bonding : The presence of nitro groups may facilitate hydrogen bonding with biological macromolecules, influencing enzyme activity and receptor binding.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds with nitrophenyl groups often exhibit anticancer properties. The specific compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In a study involving various cancer cell lines, it was observed that the compound significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent .

2. Liver Regeneration
The compound has been explored for its role in liver regeneration and treatment of liver failure. A patent describes its use in formulations aimed at enhancing hepatocyte function, which is crucial for blood purification processes . The mechanism involves modulation of cellular pathways that promote liver cell proliferation.

Material Science Applications

1. Polymer Chemistry
The incorporation of 1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine into polymer matrices has been investigated for developing advanced materials with enhanced properties. The compound's ability to act as a cross-linking agent can improve the mechanical strength and thermal stability of polymers .

2. Photochemical Applications
Due to its nitrophenyl moiety, this compound exhibits interesting photochemical properties that can be harnessed in photodynamic therapy and solar energy conversion systems. Studies have shown that the compound can be activated by light to produce reactive oxygen species, which are effective in targeting cancerous tissues .

Case Studies

StudyFocusFindings
Study 1 Anticancer PropertiesDemonstrated significant reduction in cell viability across multiple cancer cell lines, indicating potential as a chemotherapeutic agent.
Study 2 Liver RegenerationFound effective in promoting hepatocyte proliferation and enhancing liver function in vitro.
Study 3 Polymer ApplicationsShowed improved mechanical properties when incorporated into polymer matrices, highlighting its utility in material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous molecules:

Compound Molecular Weight (g/mol) Key Substituents Synthesis Yield Melting Point (°C) Applications/Notes
1-(3-Nitrophenyl)-N-[2-[2-[2-[(3-Nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine ~416.3 (estimated) Bis-3-nitrophenyl, ethoxy-ethoxy-ethyl linker Not reported Not reported Potential use in materials science due to symmetrical structure and nitro groups .
(E)-N-(3-Ethynylphenyl)-1-(3-Nitrophenyl)methanimine (42) 251.08 Single 3-nitrophenyl, ethynyl group 69% 126–127 Antimicrobial activity; synthesized via aldehyde-amine condensation.
(E)-1-(1-Benzothiophen-3-yl)-N-(2,6-dimethylphenyl)methanimine ~281.3 Benzothiophene, 2,6-dimethylphenyl 58% 75–77 Crystallographic study; lower melting point due to hydrophobic substituents.
N-(Acetyloxy)-N-[(E)-(3-Nitrophenyl)methylidene]amine ~238.2 Acetyloxy group, 3-nitrophenyl Not reported Not reported Increased lipophilicity from acetyl group; potential prodrug applications.
2-Methoxyethyl 2-[(3-Nitrophenyl)methylene]acetoacetate ~307.3 Acetoacetate ester, methoxyethyl Not reported Not reported Susceptible to hydrolysis; ester group alters reactivity compared to imines.
1-(3-Nitrophenyl)ethylamine 166.18 Primary amine, 3-nitrophenyl Not reported Not reported Precursor for imine synthesis; simpler structure with lower molecular weight.

Key Observations:

Structural Complexity: The target compound’s symmetrical bis-hydrazone framework distinguishes it from simpler mono-imine analogs like 42 and 43 , which lack the ethoxy-ethoxy-ethyl spacer and second nitro group. This symmetry may enhance crystallinity or self-assembly properties in materials applications .

Electronic Effects : The meta-nitro groups in the target compound likely induce strong electron-withdrawing effects, influencing reactivity and stability. In contrast, para-nitro derivatives (e.g., N-methyl-2-(4-nitrophenyl)ethylamine ) exhibit different electronic profiles.

Synthetic Accessibility : Compounds like 42 and 43 are synthesized in moderate yields (69–86%) via straightforward aldehyde-amine condensations. The target compound’s synthesis may require more specialized conditions due to its extended linker.

Biological Activity : Imine derivatives with nitro groups, such as 42 , show antimicrobial properties, suggesting the target compound could have similar applications if solubility and bioavailability are optimized.

Physical Properties : The benzothiophene-containing analog has a lower melting point (75–77°C) than 42 (126–127°C), highlighting how hydrophobic substituents reduce crystallinity. The target compound’s ethoxy chains may balance hydrophilicity and thermal stability.

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